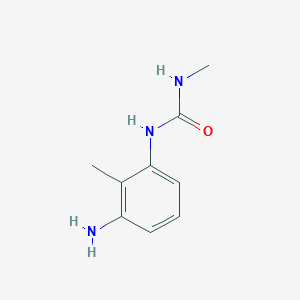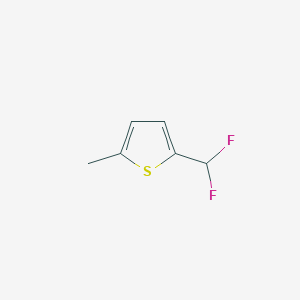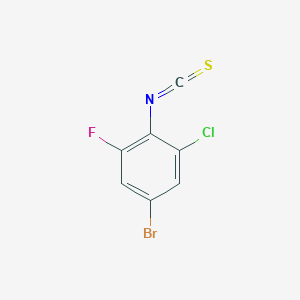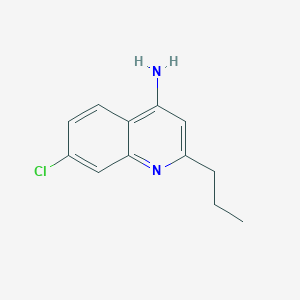
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a piperidine ring substituted with a methyl group and a nitrile group attached to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile typically involves the reaction of 1-methyl-4-piperidone with a suitable nitrile source under controlled conditions. One common method involves the use of cyanogen bromide as the nitrile source, which reacts with 1-methyl-4-piperidone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired quality standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and esters.
Aplicaciones Científicas De Investigación
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-piperidyl acetate
- 1-Methyl-4-piperidyl piperazine
- 3-(4-Piperidyl)-1,2-benzisoxazole
Uniqueness
3-(1-Methyl-4-piperidyl)-3-oxopropanenitrile is unique due to its specific combination of a piperidine ring, a nitrile group, and a propanone moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrile group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-(1-methylpiperidin-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O/c1-11-6-3-8(4-7-11)9(12)2-5-10/h8H,2-4,6-7H2,1H3 |
Clave InChI |
XZPSHHUKUFYDKP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















